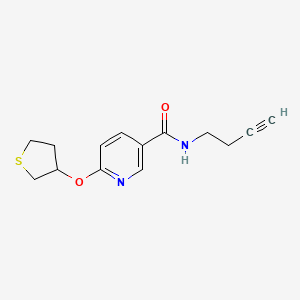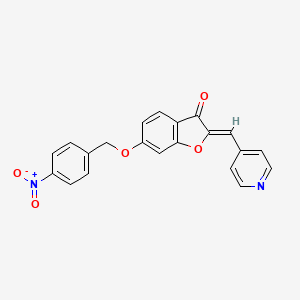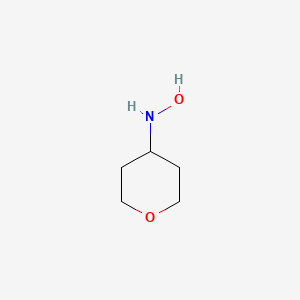
N-(tetrahydro-2H-pyran-4-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” is an O-substituted hydroxylamine . It’s also known as “O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine” with a molecular formula of C5H11NO2 . The coupling of this compound with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .
Synthesis Analysis
This compound may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It may also be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .Molecular Structure Analysis
The molecular weight of “N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” is 117.15 . The SMILES string for this compound is NOC1CCCCO1 .Chemical Reactions Analysis
“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” may be involved in various chemical reactions. For instance, it may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .Physical And Chemical Properties Analysis
“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” is a white crystal . It has a boiling point of 81°C and a melting point of 36°C .Applications De Recherche Scientifique
Detection of Single Strand Breaks in DNA
The coupling of N-(tetrahydro-2H-pyran-4-yl)hydroxylamine (OTX) with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .
Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides
N-(tetrahydro-2H-pyran-4-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
Synthesis of Potential Histone Deacetylase (HDAC) Inhibitors
This compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
Synthesis of Selective κ Opioid Receptor (KOR) Antagonists
N-(tetrahydro-2H-pyran-4-yl)hydroxylamine is used in the synthesis of selective κ opioid receptor (KOR) antagonists, which are potential therapeutic agents for the treatment of migraines and stress-related mood disorders .
Synthesis of Hydroxylamine from Air and Water
A plasma-electrochemical cascade pathway (PECP) powered by electricity has been developed for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions .
Synthesis of Nitrogen-Containing Compounds
Hydroxylamine (NH2OH), as an important nitrogenous feedstock with high reactivity, has been widely applied for the synthesis of nitrogen-containing compounds in the chemical, agrochemical, and pharmaceutical fields .
Safety and Hazards
Orientations Futures
“N-(tetrahydro-2H-pyran-4-yl)hydroxylamine” may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . This suggests that it could have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of diseases related to HDAC.
Mécanisme D'action
Target of Action
N-(tetrahydro-2H-pyran-4-yl)hydroxylamine, also known as N-(oxan-4-yl)hydroxylamine, is an O-substituted hydroxylamine It has been reported to improve the process of detecting single strand breaks (ssbs) in dna when coupled with alkaline gel electrophoresis .
Mode of Action
It is known that the compound interacts with its targets, potentially dna or associated proteins, to facilitate the detection of single strand breaks . This suggests that N-(tetrahydro-2H-pyran-4-yl)hydroxylamine may play a role in DNA repair mechanisms or in the cellular response to DNA damage.
Biochemical Pathways
Given its reported role in facilitating the detection of DNA single strand breaks , it can be inferred that it may influence pathways related to DNA repair and cellular response to DNA damage.
Pharmacokinetics
It is suggested that the tetrahydro-2h-pyran ring may enhance the molecule’s solubility and facilitate easier crossing of cellular membranes, thus improving its bioavailability .
Result of Action
Its reported role in improving the detection of dna single strand breaks suggests that it may influence cellular processes related to dna repair and the cellular response to dna damage .
Propriétés
IUPAC Name |
N-(oxan-4-yl)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-6-5-1-3-8-4-2-5/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMSJQNDXPPCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

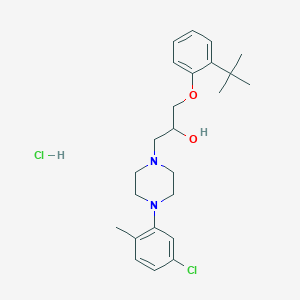

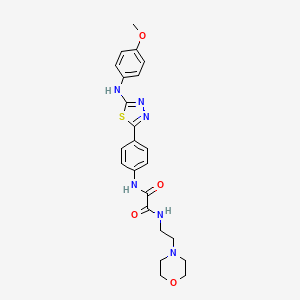
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine](/img/structure/B2718655.png)
![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)
![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)
![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)
![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)
